Aridanin is a triterpenoid N-acetylglycoside derived from the plant Tetrapleura tetraptera, commonly known for its culinary and medicinal uses. This compound exhibits a unique structure characterized by an oleanolic acid moiety, which is integral to its biological activity and pharmacological potential. Aridanin is typically isolated as a white powder and has been reported to possess various beneficial properties, including cytotoxic effects against cancer cells and molluscicidal activity against schistosomiasis-transmitting snails .
These reactions are essential for understanding how aridanin can be modified for various applications in drug development.
Aridanin has demonstrated significant biological activities, particularly:
These activities suggest that aridanin could be a valuable compound in cancer therapy and pest control.
The synthesis of aridanin typically involves extraction from Tetrapleura tetraptera using solvents like methanol. The extraction process includes:
This method allows for the efficient isolation of aridanin while preserving its biological properties.
Aridanin has several applications, particularly in:
Research on the interactions of aridanin with biological systems has revealed:
These findings underscore the importance of further investigating the interactions of aridanin within various biological contexts.
Aridanin shares structural similarities with several other triterpenoids and glycosides. Here are some notable compounds for comparison:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Oleanolic Acid | Triterpenoid | Antioxidant, anti-inflammatory | Parent compound of aridanin |
Betulin | Triterpenoid | Antiviral, anti-inflammatory | Derived from birch bark |
Ginsenoside Rg1 | Saponin | Anticancer, neuroprotective | Found in ginseng |
Ardisiacrispin B | Triterpene Saponin | Cytotoxic against drug-resistant cancer cells | Induces ferroptosis |
Aridanin's uniqueness lies in its specific glycosidic structure and the combination of biological activities it exhibits, particularly its potent cytotoxicity and molluscicidal properties . This makes it a promising candidate for further research in both pharmaceutical and agricultural applications.
Aridanin was first isolated from the fruit of Tetrapleura tetraptera (Fabaceae), a West African medicinal plant traditionally used for treating inflammation, infections, and parasitic diseases. Initial reports in the 1980s identified its molluscicidal properties against Biomphalaria glabrata, the intermediate host of Schistosoma mansoni, sparking interest in its potential for schistosomiasis control. Structural elucidation in the 1990s revealed it as a glycoside of oleanolic acid, featuring an N-acetylglucosamine moiety at the C-3 position. The compound’s name derives from "Aridan," the local term for T. tetraptera in Nigeria, reflecting its ethnobotanical roots.
Aridanin exemplifies the pharmacological potential of triterpenoid saponins, a class known for amphipathic structures that enable membrane interaction and bioactivity. Its backbone, olean-12-en-28-oic acid, is modified with a 2-acetamido-2-deoxy-β-D-glucopyranosyl group, a rare substitution enhancing solubility and target specificity. This structural uniqueness underpins its dual role as a plant defense compound and a lead molecule for drug discovery. Key activities include:
Its mechanism of action often involves interaction with sterol-rich membranes, a hallmark of saponins.
Aridanin is predominantly found in Tetrapleura tetraptera, with concentrations varying across fruit, root, and stem bark extracts. Isolated occurrences in Adenanthera pavonina (Fabaceae) suggest broader taxonomic distribution within the family. Notably, its presence in Apis cerana (Asian honeybee) propolis remains speculative, potentially arising from plant-derived contamination. The table below summarizes its natural sources:
Organism | Plant Part | Geographic Distribution | Reference |
---|---|---|---|
Tetrapleura tetraptera | Fruit, root | West and Central Africa | |
Adenanthera pavonina | Stems, leaves | Southeast Asia |
Aridanin is classified as a triterpenoid saponin, specifically belonging to the oleanane-type triterpenoids also known as the β-amyrin subgroup [1] [2]. The compound represents a pentacyclic skeleton displaying a double bond at positions 12,13 (Δ12,13) with two methyls at position 20 (carbon-29 and carbon-30) [2]. Structurally, aridanin consists of two main components: an aglycone moiety derived from oleanolic acid and a sugar unit attached to the triterpene backbone [1] [2].
The triterpenoid backbone contains the characteristic oleanolic acid moiety, which is identifiable by characteristic carbon Nuclear Magnetic Resonance peaks in its pentacyclic chain [18]. The sugar component is specifically identified as 2-acetamido-2-deoxy-β-D-glucopyranose, which is covalently linked to the position 3 of the oleanolic acid backbone through a glycosidic bond [1] [3] [4]. This structural arrangement classifies aridanin as a monodesmosidic saponin, where the sugar residue is attached to the 3-hydroxyl group of the triterpene aglycone [2].
The biosynthetic origin of aridanin follows the typical triterpenoid pathway, formed from cyclization of squalene via the intermediate 2,3-oxidosqualene produced in a reaction catalyzed by squalene epoxidase [2]. The compound belongs to the broader class of triterpenoid glycosides or saponins, which are characterized by sugar unit(s) connected to an aglycone (sapogenin) representing the triterpenoid moiety [2].
Property | Value | Source |
---|---|---|
Chemical Formula | C₃₈H₆₁NO₈ | [1] [3] [4] |
Molecular Weight | 659.89 g/mol | [1] [3] [5] |
Exact Mass | 659.44000 | [5] |
Chemical Abstracts Service Number | 81053-26-1 | [1] [3] [4] |
The molecular formula C₃₈H₆₁NO₈ indicates the presence of 38 carbon atoms, 61 hydrogen atoms, one nitrogen atom, and eight oxygen atoms [1] [3] [4]. The molecular weight of 659.89 grams per mole reflects the substantial size of this glycosylated triterpenoid compound [1] [3] [5]. The exact mass determination of 659.44000 provides precise molecular mass data essential for mass spectrometric identification [5].
The International Union of Pure and Applied Chemistry systematic name for aridanin is (3β)-3-[(2-acetamido-2-deoxy-β-D-glucopyranosyl)oxy]olean-12-en-28-oic acid [4] [8]. Alternative nomenclature includes 3β-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyloxy]oleana-12-ene-28-oic acid and oleanolic acid 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl) ester [4] [5].
The stereochemical configuration of aridanin involves 13 defined stereocenters throughout the molecule [8]. The oleanolic acid backbone maintains the characteristic β-configuration at carbon-3, where the acetamido-glucose moiety is attached [4] [8]. The glycosidic linkage exhibits β-configuration, specifically forming a β-D-glucopyranosyl bond [1] [4] [8].
The InChI (International Chemical Identifier) string provides detailed stereochemical information: InChI=1S/C38H61NO8/c1-21(41)39-28-30(43)29(42)24(20-40)46-31(28)47-27-12-13-35(6)25(34(27,4)5)11-14-37(8)26(35)10-9-22-23-19-33(2,3)15-17-38(23,32(44)45)18-16-36(22,37)7/h9,23-31,40,42-43H,10-20H2,1-8H3,(H,39,41)(H,44,45)/t23-,24+,25-,26+,27-,28+,29+,30+,31-,35-,36+,37+,38-/m0/s1 [3] [4]. This comprehensive identifier specifies the absolute configuration at each chiral center within the molecule.
The compound exhibits a chair conformation for the glucose ring, which is the most stable configuration for six-membered sugar rings [26]. The acetamido group at carbon-2 of the glucose unit adopts an equatorial position, minimizing steric interactions [26]. The pentacyclic triterpene backbone maintains the rigid steroid-like structure characteristic of oleanane-type compounds.
Aridanin exhibits a melting point range of 276-280°C, indicating high thermal stability characteristic of crystalline triterpenoid compounds [18]. This elevated melting point reflects the substantial molecular weight, extensive hydrogen bonding capabilities, and rigid pentacyclic structure that contribute to strong intermolecular forces in the solid state [18] [25].
The solubility characteristics of aridanin demonstrate the typical amphiphilic nature of saponin compounds [18] [26]. The compound shows limited solubility in water and chloroform but dissolves readily in polar protic solvents including pyridine, methanol, and ethanol [18]. This solubility pattern reflects the dual nature of the molecule, with the hydrophobic oleanolic acid backbone contributing to poor water solubility, while the hydrophilic acetamido-glucose moiety provides some degree of polar solvent compatibility [26].
The glycosidic nature of aridanin places it among water-soluble glycoside compounds, though the large lipophilic triterpene portion significantly reduces overall aqueous solubility compared to simple glycosides [26]. The calculated LogP value of 5.59250 indicates predominantly lipophilic character [5]. The polar surface area of 145.55000 Ų suggests moderate potential for membrane permeability [5].
Saponin compounds like aridanin demonstrate sensitivity to temperature variations, with optimal stability maintained under controlled storage conditions [27]. Research indicates that saponin stability is enhanced when stored at reduced temperatures, with cold storage at 10°C showing superior preservation compared to room temperature storage [27]. The compound exhibits stability in organic solvents used for extraction and purification procedures, including methanol and ethyl acetate systems [18].
The acetamido linkage and glycosidic bond represent potential sites of hydrolytic degradation under acidic or basic conditions. The carboxylic acid functionality at carbon-28 of the triterpene backbone contributes to pH-dependent stability characteristics. Proper storage requires protection from moisture, light, and elevated temperatures to maintain structural integrity [22].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of aridanin through both proton and carbon-13 analysis [18]. The carbon-13 Nuclear Magnetic Resonance spectrum reveals characteristic chemical shifts for the oleanolic acid moiety, with signals appearing in regions typical for pentacyclic triterpenes [18].
Carbon Position | Chemical Shift (ppm) | Assignment |
---|---|---|
Carbonyl (C-28) | ~180 | Carboxylic acid carbon |
Olefinic (C-12) | ~122 | Alkene carbon |
Quaternary (C-13) | ~143 | Quaternary olefinic carbon |
C-3 | ~78-79 | Glucose attachment site |
Glucose carbons | 60-100 | Sugar ring carbons |
The spectrum displays characteristic signals for the glucose moiety, including anomeric carbon signals in the 90-100 parts per million range and other sugar carbons distributed between 60-80 parts per million [18]. The acetamido group contributes distinctive signals for the carbonyl carbon around 170 parts per million and methyl carbon near 20 parts per million [18].
Proton Nuclear Magnetic Resonance analysis reveals complex multipicity patterns characteristic of the rigid triterpene framework. The anomeric proton of the glucose unit appears as a doublet in the 4.5-5.0 parts per million region with characteristic coupling constants for β-configuration [11]. Olefinic protons from the carbon-12 position generate signals around 5.2 parts per million [11].
Infrared spectroscopic analysis of aridanin reveals characteristic absorption bands that confirm the presence of key functional groups [28]. The spectrum exhibits a broad absorption band at approximately 3555-3205 cm⁻¹ attributed to hydroxyl group vibrations from both the carboxylic acid and sugar hydroxyl functionalities [28].
The carbonyl stretching vibrations appear as strong, narrow bands around 1726-1727 cm⁻¹, corresponding to the carboxylic acid carbonyl at carbon-28 of the triterpene backbone [28]. The acetamido carbonyl contributes additional absorption in the amide region. Carbon-hydrogen stretching vibrations generate characteristic bands in the 2800-3000 cm⁻¹ region, while carbon-carbon stretching and bending modes appear in the fingerprint region below 1500 cm⁻¹ [13].
The glycosidic linkage and sugar ring vibrations contribute to the complex absorption pattern in the 1000-1200 cm⁻¹ region, characteristic of carbon-oxygen stretching modes in carbohydrate structures [13]. The olefinic double bond at carbons 12-13 generates weak absorption around 1640 cm⁻¹ [13].
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns for structural elucidation [14]. The molecular ion peak appears at mass-to-charge ratio 659.89, consistent with the calculated molecular weight [1] [3]. High-resolution mass spectrometry yields an exact mass of 659.44000, confirming the molecular formula C₃₈H₆₁NO₈ [5].
Fragmentation patterns in mass spectrometry reveal characteristic losses corresponding to the sugar moiety. Loss of the entire acetamido-glucose unit (molecular weight 221) generates a fragment at mass-to-charge ratio 438, corresponding to the oleanolic acid aglycone [14]. Additional fragmentations include loss of the acetyl group (42 mass units) and individual sugar fragments [14].
Electrospray ionization mass spectrometry enables detection in both positive and negative ion modes, with enhanced sensitivity for this polar compound [14]. The technique provides structural confirmation through tandem mass spectrometry experiments that reveal connectivity between the triterpene and sugar components [14].
Ultraviolet/visible spectroscopic analysis of aridanin shows limited absorption in the ultraviolet region due to the minimal conjugation within the molecule [15]. The primary chromophore derives from the isolated double bond at carbons 12-13 of the triterpene backbone, which generates weak absorption around 210-220 nanometers [15].
The compound exhibits no significant absorption in the visible region, consistent with its colorless appearance in pure form [15]. The acetamido group contributes minor absorption around 280 nanometers due to the amide chromophore [15]. The carboxylic acid functionality provides additional weak absorption in the far ultraviolet region below 200 nanometers [15].
Tetrapleura tetraptera (Schumach. & Thonn.) Taub., belonging to the Fabaceae family, stands as the primary and most extensively studied source of aridanin [1] [2]. This West and Central African tree species has emerged as the predominant natural reservoir of this bioactive triterpenoid saponin, offering the highest documented yields among all known plant sources.
Aridanin demonstrates heterogeneous distribution across different anatomical parts of Tetrapleura tetraptera, with significant variations in concentration levels. The compound has been successfully isolated and quantified from multiple plant tissues, including fruits, roots, stem bark, and seeds [2] [3] [4].
The fruits of Tetrapleura tetraptera represent the richest source of aridanin within the plant, containing the highest concentration of this bioactive compound [5] [3]. Phytochemical investigations have consistently demonstrated that the fleshy pulp surrounding the seeds harbors the most substantial aridanin deposits. The root system constitutes another significant reservoir, particularly the primary and secondary roots, where aridanin accumulates as part of the plant's defensive metabolite profile [5] [6].
The stem bark has been identified as a secondary source of aridanin, though with considerably lower concentrations compared to fruits and roots [4]. The distribution pattern suggests that aridanin synthesis and accumulation follow the typical pattern of secondary metabolite storage in leguminous plants, with higher concentrations in reproductive tissues and underground organs [2] [7].
Analysis of tissue-specific distribution reveals that aridanin concentration correlates with the physiological function of different plant parts. The fruits, being reproductive organs, contain elevated levels as part of the plant's investment in offspring protection. The roots, serving as storage organs and the primary interface with soil-borne pathogens, maintain substantial aridanin levels for defensive purposes [3] [4].
Comprehensive quantitative analyses have established that Tetrapleura tetraptera fruits yield approximately 0.14% aridanin on a dry weight basis, representing the highest recorded yield from any natural source [5] [8]. This yield was obtained through methanol extraction followed by chromatographic purification, demonstrating the efficiency of polar solvent systems in aridanin recovery.
Root tissues of Tetrapleura tetraptera yield significantly lower concentrations, with reported values ranging from 0.005% to 0.0005% depending on the extraction methodology and plant maturity [5] [9]. Recent investigations conducted on root material collected from Cameroon yielded 21.3 mg of pure aridanin from 4.2 kg of dried root powder, corresponding to a yield of 0.0005% [5].
Stem bark extracts provide intermediate yields of approximately 0.008% aridanin [8]. The variation in yields across different tissues reflects the compound's role in plant physiology and its preferential accumulation in specific anatomical compartments [4] [7].
Seasonal variations in aridanin content have been observed, with peak concentrations occurring during the dry season when the plant experiences environmental stress. This pattern aligns with the general biosynthetic regulation of defensive secondary metabolites in tropical leguminous species [10] [7].
While Tetrapleura tetraptera remains the primary source, aridanin has been identified and isolated from several other plant species across different taxonomic families, expanding our understanding of its natural distribution and biosynthetic occurrence.
Within the Fabaceae family, Tetrapleura tetraptera represents the sole confirmed source of aridanin to date [1] [2] [11]. Despite the extensive phytochemical investigation of numerous leguminous species, aridanin appears to be a relatively specialized metabolite within this large plant family. The compound's presence in Tetrapleura tetraptera suggests a specific biosynthetic capability that may be limited to certain genera or species groups within the Fabaceae [12] [13].
The apparent restriction of aridanin to Tetrapleura tetraptera within the Fabaceae family indicates potential taxonomic specificity in the biosynthetic pathways leading to this particular oleanane-type triterpenoid saponin. This distribution pattern contrasts with many other secondary metabolites that show broader occurrence across related species within the same family [14] [13].
Paullinia pinnata L., a member of the Sapindaceae family, represents a significant secondary source of aridanin [8] [15]. This woody vine, native to tropical Africa and South America, has been confirmed to contain aridanin in its bark tissues with yields of approximately 0.008% [8].
The occurrence of aridanin in Paullinia pinnata extends the compound's taxonomic distribution beyond the Fabaceae family, suggesting independent evolution of the biosynthetic capability or horizontal gene transfer mechanisms. Phytochemical investigations of Paullinia pinnata have revealed the presence of multiple oleanane-type triterpenoid saponins, including aridanin and related compounds [8] [15].
The isolation of aridanin from Paullinia pinnata bark involved methanol extraction followed by extensive chromatographic purification. The compound was identified through spectroscopic analysis and comparison with authentic standards derived from Tetrapleura tetraptera [8]. The presence of aridanin in Sapindaceae suggests potential chemotaxonomic relationships and shared biosynthetic pathways between distantly related plant families [16] [17].
Ficus exasperata Vahl., commonly known as the sandpaper tree, represents another confirmed source of aridanin within the Moraceae family [18] [19]. This tropical African species has yielded aridanin from root tissues with reported concentrations of approximately 0.004% [6] [18].
The identification of aridanin in Ficus exasperata roots was achieved through bioassay-guided fractionation and structural elucidation using nuclear magnetic resonance spectroscopy and mass spectrometry [18] [19]. The compound was isolated alongside other bioactive constituents, including betulinic acid, maslinic acid, and various cinnamic acid derivatives [18].
The presence of aridanin in Moraceae further expands its taxonomic distribution and suggests that this triterpenoid saponin may be more widely distributed among tropical plant families than previously recognized [20] [21]. The yield from Ficus exasperata represents the lowest recorded concentration among confirmed sources, indicating species-specific variations in biosynthetic capacity or accumulation patterns [6] [18].
Beyond the three major families discussed above, aridanin has been reported from additional plant sources, though detailed quantitative data remain limited. These reports suggest a broader distribution pattern that may include other tropical plant families [5] [6].
The compound has been detected in trace amounts in several other species through high-performance liquid chromatography and mass spectrometry analysis, though yields have not been consistently quantified [12] [22]. These findings indicate that aridanin may represent a more widespread but often low-abundance secondary metabolite in tropical flora.
The taxonomic distribution pattern of aridanin suggests possible evolutionary relationships between the biosynthetic pathways in different plant lineages. The occurrence across multiple families indicates either ancient origin with subsequent loss in many lineages or independent evolution of similar biosynthetic capabilities [5] [6].
The geographical distribution of aridanin-containing plants demonstrates a strong tropical bias, with primary concentrations in West and Central African regions [1] [2] [5]. This distribution pattern reflects both the taxonomic relationships of source species and the environmental conditions that favor their growth and secondary metabolite production.
Tetrapleura tetraptera shows the most extensive distribution among aridanin sources, ranging from Senegal in the west to Nigeria and Cameroon in Central Africa [2] [7]. The species thrives in lowland rainforests and secondary vegetation, typically at elevations below 1000 meters above sea level [4] [7]. This distribution encompasses the Guinea-Congolian forest region, which represents one of the world's most biodiverse tropical forest systems.
Paullinia pinnata demonstrates a broader geographical range, occurring in both African and South American tropical regions [23] [24] [25]. In Africa, the species is distributed from West Africa through Central Africa to parts of East Africa. The South American populations extend from northern Brazil through Venezuela and other tropical regions [23] [26]. This disjunct distribution pattern suggests ancient biogeographical connections or more recent dispersal events.
Ficus exasperata exhibits a wide distribution across tropical Africa, extending from Senegal eastward to Ethiopia and southward to Mozambique and Angola [27] [28]. The species also occurs in the southern Arabian Peninsula, India, and Sri Lanka, representing one of the most geographically extensive distributions among aridanin sources [27] [28]. This broad distribution reflects the ecological versatility of the Moraceae family and their adaptation to diverse tropical environments.
The altitudinal distribution of aridanin-containing plants varies considerably among species. Tetrapleura tetraptera typically occurs at low to moderate elevations, primarily below 1000 meters [7]. Ficus exasperata demonstrates greater altitudinal tolerance, occurring from sea level to approximately 2000 meters in mountainous regions [27] [28]. Paullinia pinnata shows intermediate altitudinal preferences, generally occurring below 1500 meters [25] [29].
The biosynthesis and accumulation of aridanin in plant tissues demonstrate significant responses to seasonal and environmental variables, reflecting the adaptive role of this secondary metabolite in plant survival and defense strategies [30] [10] [31].
Seasonal variations in aridanin content have been documented in Tetrapleura tetraptera, with peak concentrations typically occurring during the dry season [10] [7]. This pattern correlates with increased environmental stress and the plant's enhanced production of defensive compounds during periods of water limitation and potential pathogen pressure [30] [10].
Temperature fluctuations influence aridanin biosynthesis through their effects on enzymatic activities involved in triterpenoid metabolism [31] [32]. Higher temperatures within the optimal range for tropical species tend to enhance the activity of key biosynthetic enzymes, including squalene epoxidase and oxidosqualene cyclases involved in oleanane skeleton formation [5] [31].
Precipitation patterns significantly impact aridanin accumulation, with moderate water stress enhancing secondary metabolite production [10] [31]. Extended drought periods can reduce overall plant biomass and metabolite production, while excessive rainfall may dilute compound concentrations through enhanced vegetative growth [33] [31].
Soil nutrient availability influences aridanin biosynthesis through its effects on primary metabolism and resource allocation [31] [34]. Nutrient-limited conditions often favor increased allocation to secondary metabolite production as plants invest in chemical defense strategies [34] [35]. Phosphorus and nitrogen availability show particularly strong correlations with triterpenoid saponin production in tropical legumes [31] [34].
Light exposure and photoperiod variations affect aridanin content through their influence on photosynthetic carbon fixation and the subsequent availability of precursors for secondary metabolite biosynthesis [31] [32]. Plants growing in full sunlight typically exhibit higher aridanin concentrations compared to those in shaded environments [31].
Biotic stress factors, including herbivore pressure and pathogen attack, can induce elevated aridanin production as part of the plant's induced defense response [10] [31]. This upregulation represents an adaptive strategy to enhance chemical protection during periods of increased biological threat [10] [35].
Atmospheric carbon dioxide concentrations influence aridanin production through their effects on carbon fixation and carbohydrate metabolism [31] [32]. Elevated carbon dioxide levels may enhance the availability of carbon skeletons for triterpenoid biosynthesis, potentially increasing aridanin yields [31].
The interaction between multiple environmental factors creates complex patterns of aridanin accumulation that vary spatially and temporally within and among populations [31] [32] [35]. Understanding these environmental controls is essential for optimizing collection strategies and predicting the availability of this bioactive compound from natural sources [31] [32].